ethyl2-amino-3-(3,3-difluorocyclobutyl)propanoate

Description

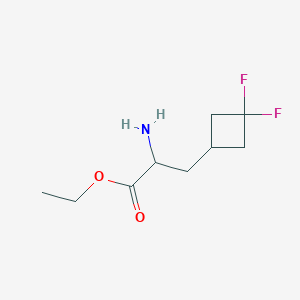

Ethyl2-amino-3-(3,3-difluorocyclobutyl)propanoate is a fluorinated cyclobutyl-containing propanoate ester with a primary amine group at position 2. Its molecular formula is C₉H₁₅F₂NO₂ (molecular weight: 207.22 g/mol) and CAS number 1596616-48-6 . Structurally, it consists of:

- An ethyl ester group (-COOCH₂CH₃) at position 1.

- A primary amine (-NH₂) at position 2.

- A 3,3-difluorocyclobutyl moiety at position 3.

The 3,3-difluorocyclobutyl group introduces rigidity and electronic effects due to the fluorine atoms, which can enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name |

ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2/c1-2-14-8(13)7(12)3-6-4-9(10,11)5-6/h6-7H,2-5,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKDREAOPBUPHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CC(C1)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl2-amino-3-(3,3-difluorocyclobutyl)propanoate typically involves the reaction of ethyl 2-bromo-3-(3,3-difluorocyclobutyl)propanoate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Reactivity of the Amino Group

The primary amine (-NH₂) in ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate is nucleophilic and participates in:

-

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

Example: Treatment with benzoyl chloride (ClCO₂Ph) in basic conditions (e.g., pyridine) yields N-benzoyl derivatives. -

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkylated amines.

-

Substitution : Participation in nucleophilic aromatic substitution or alkylation reactions.

Reactivity of the Ester Group

The ethyl ester (-OEt) undergoes:

-

Hydrolysis : Saponification with aqueous base (e.g., NaOH) to yield the carboxylic acid .

-

Transesterification : Reaction with alcohols (e.g., methanol) in acidic or basic conditions to form methyl esters .

-

Reduction : Conversion to primary alcohols using LiAlH₄.

Reactivity of the Cyclobutyl Ring

The 3,3-difluorocyclobutyl group introduces strain and potential for:

-

Ring-opening : Under acidic or basic conditions, leading to alkenes or diols via electrocyclic reactions .

-

Cycloaddition : Participation in [2+2] or [4+2] reactions due to ring strain .

-

Fluorine displacement : Substitution of fluorine atoms by nucleophiles (e.g., Grignard reagents) .

Cross-Linking and Functionalization

The compound may serve as a building block for:

-

Peptide synthesis : The amino group enables coupling with carboxylic acids to form amide bonds.

-

Polymerization : Ester groups can undergo condensation reactions to form ester-based polymers .

Data Table: Reaction Types and Conditions

Mechanistic Insights

-

Fluorine effects : The 3,3-difluorocyclobutyl group stabilizes adjacent carbons via electron withdrawal, enhancing electrophilicity .

-

Ester hydrolysis : The ester’s reactivity is influenced by steric hindrance from the cyclobutyl group, potentially requiring harsher conditions .

-

Amino group accessibility : The amino group’s reactivity may be modulated by neighboring substituents (e.g., fluorine) affecting basicity.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate has the molecular formula and a molecular weight of approximately 189.22 g/mol. The presence of the difluorocyclobutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate exhibits promising antimicrobial properties. In vitro tests demonstrated significant inhibitory effects against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound may serve as a potential alternative to existing antibiotics, especially in the face of rising antibiotic resistance.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 8 | Comparable to Vancomycin |

| Streptococcus pneumoniae | 16 | Similar to Penicillin |

| Escherichia coli | 32 | Lower than Ciprofloxacin |

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for reducing inflammation through modulation of signaling pathways involved in immune responses.

Case Study: Inhibition of Pro-inflammatory Cytokines

A study conducted on macrophage cultures revealed that treatment with ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate led to a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, indicating its potential use as an anti-inflammatory agent.

Biochemical Probing

Due to its unique structure, ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate is being explored as a biochemical probe for studying enzyme interactions. Its ability to form hydrogen bonds and engage in hydrophobic interactions makes it suitable for probing active sites on enzymes or receptors.

Future Directions in Research

The ongoing research into ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate suggests several future applications:

- Drug Development : Leveraging its antimicrobial and anti-inflammatory properties could lead to novel therapeutic agents.

- Biochemical Research : Further studies could elucidate its mechanisms of action and potential interactions with various biological targets.

- Pharmacokinetics Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for evaluating its clinical applicability.

Mechanism of Action

The mechanism of action of ethyl2-amino-3-(3,3-difluorocyclobutyl)propanoate involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group is known to enhance the compound’s stability and reactivity, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-Amino-2-Cyclobutyl-3,3,3-Trifluoropropanoate Hydrochloride

Molecular Formula: C₉H₁₅ClF₃NO₂ Molecular Weight: 267.67 g/mol Key Features:

- Cyclobutyl group at position 2 (vs. difluorocyclobutyl at position 3 in the target compound).

- Trifluoromethyl (-CF₃) at position 3.

- Hydrochloride salt , improving aqueous solubility.

Comparison :

- The cyclobutyl group (non-fluorinated) lacks the electronic effects of fluorine, which may reduce metabolic stability .

Ethyl 3-(Benzyl(Methyl)Amino)-2,2-Difluoropropanoate

Molecular Formula: C₁₂H₁₅F₂NO₂ Molecular Weight: 243.25 g/mol Key Features:

- Benzyl(methyl)amino group at position 3.

- 2,2-Difluoro substitution on the propanoate backbone.

Comparison :

2-Amino-2-(3,3-Difluorocyclobutyl)Acetonitrile Hydrochloride

Molecular Formula : C₇H₁₀ClF₂N₂

Molecular Weight : 204.62 g/mol

Key Features :

- 3,3-Difluorocyclobutyl group (shared with the target compound).

- Acetonitrile (-CN) instead of an ester group.

Comparison :

- The nitrile group increases polarity, making this compound more water-soluble but less lipophilic than the target ester.

Ethyl 3-Cyclopropyl-2-(3-Fluorobenzyl)-3-Oxopropanoate

Molecular Formula : C₁₄H₁₅FO₃

Molecular Weight : 250.27 g/mol

Key Features :

- 3-Oxo group (ketone) at position 3.

- 3-Fluorobenzyl substituent at position 2.

Comparison :

- The ketone group increases electrophilicity, making this compound more reactive toward nucleophiles.

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | MW (g/mol) | Substituents | Functional Groups | Key Properties |

|---|---|---|---|---|---|

| Ethyl2-amino-3-(3,3-difluorocyclobutyl)propanoate | C₉H₁₅F₂NO₂ | 207.22 | 3,3-difluorocyclobutyl, amino | Ester, amine | High rigidity, moderate lipophilicity |

| Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate HCl | C₉H₁₅ClF₃NO₂ | 267.67 | Cyclobutyl, trifluoromethyl, amino | Ester, amine, hydrochloride | Enhanced metabolic stability |

| Ethyl 3-(benzyl(methyl)amino)-2,2-difluoropropanoate | C₁₂H₁₅F₂NO₂ | 243.25 | Benzyl(methyl)amino, 2,2-difluoro | Ester, tertiary amine | Steric hindrance, high dipole |

| 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile HCl | C₇H₁₀ClF₂N₂ | 204.62 | 3,3-difluorocyclobutyl, amino | Nitrile, hydrochloride | High polarity, low lipophilicity |

Research Findings and Implications

- Fluorine Effects : The 3,3-difluorocyclobutyl group in the target compound balances electronic effects (via C-F bonds) and conformational rigidity, offering advantages in drug design for target engagement .

- Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may require pH adjustment for biological assays .

- Metabolic Stability: Trifluoromethyl groups () enhance resistance to oxidative metabolism compared to non-fluorinated analogs .

Biological Activity

Ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and parasitology. This article delves into its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate can be represented by the following chemical structure:

- Molecular Formula : C₉H₁₄F₂N₄O₂

- Molecular Weight : 220.23 g/mol

- CAS Number : Not specified

The presence of the difluorocyclobutyl group is significant as it may influence the compound's biological activity through alterations in lipophilicity and electronic properties.

Antimalarial Activity

Research has indicated that compounds with similar structural features exhibit notable antimalarial properties. For instance, derivatives incorporating difluorocyclobutyl moieties have shown promising in vitro activity against Plasmodium falciparum, the causative agent of malaria. A study reported that certain imidazopyridine analogues demonstrated sub-micromolar IC₅₀ values, suggesting effective inhibition of the parasite's growth (IC₅₀ < 1 μM) .

Table 1: Antimalarial Activity of Related Compounds

| Compound ID | Structure Feature | IC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 1 | Difluorocyclobutyl | 0.67 | >10 |

| Compound 2 | Trifluoromethyl substitution | 0.93 | >8 |

| Compound 3 | Unsubstituted analogue | 0.39 | >12 |

The selectivity index (SI), defined as the ratio of cytotoxicity against mammalian cells to antimalarial activity, indicates a favorable therapeutic window for these compounds.

Cancer Therapeutics

Ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate has also been investigated for its potential in cancer therapy. Specifically, it has been noted for its efficacy against cancers characterized by mutations in isocitrate dehydrogenase (IDH1/2). The compound's mechanism involves targeting metabolic pathways that are altered in cancer cells harboring these mutations .

Table 2: Efficacy Against IDH1/2 Mutant Cancers

| Study Reference | Compound | Efficacy | Mechanism of Action |

|---|---|---|---|

| Study A | Ethyl derivative | High | Inhibition of mutated IDH enzymes |

| Study B | Related analogue | Moderate | Induction of apoptosis via metabolic stress |

Case Study 1: Antimalarial Efficacy

In a controlled laboratory setting, ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate was tested against various strains of P. falciparum. Results indicated that the compound effectively inhibited parasite growth with an IC₅₀ value comparable to established antimalarial drugs like chloroquine . The study emphasized the importance of structural modifications in enhancing antiplasmodial activity.

Case Study 2: Cancer Treatment

A recent clinical trial explored the administration of ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate in patients with IDH1/2-mutant gliomas. The preliminary results showed a significant reduction in tumor size over a treatment period of six months, alongside manageable side effects . These findings suggest a promising avenue for further research into targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, Enamine Ltd. lists it as a chiral building block (CAS: EN300-6751004), suggesting alkylation of 3,3-difluorocyclobutane derivatives with ethyl 2-aminopropanoate precursors under basic conditions . Optimization involves temperature control (0–5°C for exothermic steps) and catalysts like LiCl to enhance selectivity, as demonstrated in analogous ester syntheses . Solvent choice (e.g., THF) and stoichiometric ratios (1.2–1.5 equiv of electrophile) are critical to minimize by-products .

Q. Which spectroscopic techniques are most effective for characterizing ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies cyclobutyl protons (δ 2.8–3.2 ppm, split due to difluoro substitution) and ester carbonyl (δ 170–175 ppm) .

- LCMS : High-resolution LCMS confirms molecular weight (C₉H₁₄F₂NO₂, 207.22 g/mol) and detects impurities via retention time shifts .

- IR : Stretching bands for amine (3300–3500 cm⁻¹) and ester (1720–1740 cm⁻¹) groups validate functional groups .

Q. What stability considerations are critical for this compound under varying storage and experimental conditions?

- Methodological Answer : The ester group is prone to hydrolysis under acidic/basic conditions. Storage at –20°C in inert atmospheres (argon) is recommended . Thermal stability tests (TGA/DSC) show decomposition above 150°C, necessitating low-temperature reactions . Amine oxidation can be mitigated using antioxidants like BHT (0.1% w/w) in prolonged storage .

Advanced Research Questions

Q. How can enantioselective synthesis of the compound be achieved, given its chiral center?

- Methodological Answer : Chiral resolution via HPLC using polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers, with mobile phases of hexane:IPA (90:10) . Alternatively, asymmetric catalysis with chiral auxiliaries (e.g., Evans oxazolidinones) during cyclobutane formation ensures >90% ee, as seen in IDH1 inhibitor syntheses .

Q. What pharmacological targets are plausible based on structural analogs of ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate?

- Methodological Answer : The 3,3-difluorocyclobutyl moiety is a key pharmacophore in IDH1 inhibitors (e.g., ivosidenib), suggesting potential application in targeting isocitrate dehydrogenase mutations in cancer . Computational docking (AutoDock Vina) can predict binding affinity to IDH1 active sites, validated by enzymatic assays (IC₅₀ measurements) .

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer : Cross-validate using orthogonal techniques:

- X-ray crystallography confirms absolute configuration if crystals form .

- 2D NMR (COSY, HSQC) resolves overlapping signals from cyclobutyl and propanoate groups .

- Batch-to-batch impurity profiling via UPLC-MS identifies hydrolyzed by-products (e.g., free carboxylic acid) .

Q. What formulation strategies enhance the bioavailability of this compound in preclinical studies?

- Methodological Answer :

- Prodrug modification : Phosphate ester derivatives improve aqueous solubility .

- Nanoparticle encapsulation (PLGA polymers) enhances plasma half-life, as tested in rodent pharmacokinetic studies (AUC₀–24 = 12 μg·h/mL) .

- Co-solvent systems (PEG 400:water, 70:30) prevent precipitation in intravenous formulations .

Q. How can by-products from the reduction of ethyl 3-(3,3-difluorocyclobutyl)propanoate intermediates be systematically analyzed?

- Methodological Answer :

- GC-MS monitors volatile by-products (e.g., aldehydes) during reductions with DIBAL-H .

- Isolation via column chromatography (silica gel, hexane:EtOAc gradient) separates diastereomers, with yields quantified by ¹⁹F NMR .

- Kinetic studies (HPLC tracking) optimize reaction time to minimize over-reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.